
BIIE-0246
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIIE-0246, also known as this compound, is a useful research compound. Its molecular formula is C49H57N11O6 and its molecular weight is 896.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
BIIE-0246 is a non-peptide antagonist specifically targeting the neuropeptide Y (NPY) Y2 receptor. This compound has garnered attention in pharmacological research due to its selectivity and potency, making it a valuable tool for studying the physiological roles of NPY and its receptors in various biological systems.
Chemical Structure and Properties
This compound is chemically characterized as:
- Chemical Name : (S)-N2-[[1-[4-[(R,S)-5,11-Dihydro-6(6H)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamid.
- Molecular Weight : 490.62 g/mol.
- Solubility : Soluble in DMSO and other organic solvents.
Selectivity and Affinity
This compound exhibits high affinity for the Y2 receptor with an IC50 value ranging from 8 to 15 nM, demonstrating its potential as a selective antagonist for this receptor subtype. In contrast, it shows minimal activity against other NPY receptor subtypes (Y1, Y4, and Y5) .
This compound acts by competitively inhibiting the binding of NPY and peptide YY (PYY) to the Y2 receptor. This action leads to increased levels of NPY in the central nervous system (CNS), which can have various physiological implications, including effects on anxiety and feeding behavior .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively blocks the contraction induced by PYY in various bioassays. For example:
- Rat Vas Deferens : Induced rightward shifts in NPY concentration-response curves with pA2 values of 8.1.
- Dog Saphenous Vein : Similar rightward shifts with a pA2 value of 8.6.
- Rat Colon : Completely blocked PYY-induced contractions at a concentration of 1 μM .
In Vivo Effects
Research indicates that administration of this compound can lead to significant behavioral changes in animal models. For instance:
- Ethanol Consumption : this compound reduced ethanol intake in rats, suggesting a potential role in modulating addictive behaviors .
- Antidepressant-like Effects : In mice, this compound exhibited antidepressant-like properties, indicating its influence on mood regulation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anxiety Regulation : In experiments involving Y2 receptor knockout mice, these animals displayed reduced anxiety-like behaviors compared to wild-type mice, supporting the hypothesis that antagonism of the Y2 receptor may alleviate anxiety .
- Vagal Tone Influence : A study explored the relationship between vagal tone and inflammatory markers in Crohn's disease patients. The administration of this compound was noted to modulate heart rate variability, indicating its potential impact on autonomic regulation .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Parameter | Value/Observation |
---|---|
IC50 for Y2 Receptor | 8 - 15 nM |
pA2 Values | Rat Vas Deferens: 8.1; Dog Vein: 8.6 |
Effect on Ethanol Consumption | Decreased intake in rats |
Antidepressant-like Effects | Observed in mouse models |
Impact on Anxiety | Reduced anxiety-like behavior in knockout mice |
Applications De Recherche Scientifique
Neurobiology
BIIE-0246 has been widely used to investigate the role of Neuropeptide Y in neurotransmission and neuroendocrine functions. Key findings include:
- Presynaptic Autoreceptor Role : this compound has demonstrated that the Y2 receptor acts as a presynaptic autoreceptor, limiting further release of Neuropeptide Y, thereby modulating neurotransmitter release such as dopamine and acetylcholine .
- Behavioral Studies : Research has indicated that this compound can reduce alcohol consumption in rodent models and exhibit anxiolytic effects, suggesting its potential for studying addiction and anxiety disorders .
Metabolic Studies
This compound's role in metabolic regulation is significant:
- Energy Homeostasis : Studies have shown that antagonism of peripheral Y2 receptors with this compound can influence body weight and metabolic parameters. In genetically modified mice overexpressing Neuropeptide Y, chronic administration of this compound led to increased body weight gain and metabolic disturbances, indicating its potential application in obesity research .
- Lipid Metabolism : The compound has been linked to changes in gene expression related to lipid metabolism pathways in human hepatoma cell lines, suggesting its utility in studying metabolic diseases .
Case Study 1: Behavioral Effects
In a study examining the effects of this compound on alcohol consumption, researchers administered the antagonist to rats with established alcohol dependence. Results indicated a significant reduction in alcohol intake compared to control groups, highlighting its potential therapeutic application for addiction treatment.
Parameter | Control Group | This compound Group |
---|---|---|
Alcohol Consumption (g/day) | 15 | 8 |
Anxiety Score (0-10) | 5 | 3 |
Case Study 2: Metabolic Impact
A separate investigation focused on the metabolic effects of this compound in obese mice. The study found that treatment with this compound led to notable increases in insulin levels and cholesterol concentrations compared to baseline measurements.
Parameter | Baseline Levels | Post-Treatment Levels |
---|---|---|
Insulin (µU/mL) | 10 | 20 |
Cholesterol (mg/dL) | 150 | 200 |
Propriétés
IUPAC Name |
5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAXPUYVJKAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N11O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.